molecular formula C14H13N3O2 B11674410 N'-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11674410
M. Wt: 255.27 g/mol
InChI Key: GPGBAQMQSBWBJG-YBEGLDIGSA-N
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Description

N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines and aldehydes.

Scientific Research Applications

N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a pyridine ring.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-8-3-2-6-11(13)10-16-17-14(18)12-7-4-5-9-15-12/h2-10H,1H3,(H,17,18)/b16-10-

InChI Key

GPGBAQMQSBWBJG-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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